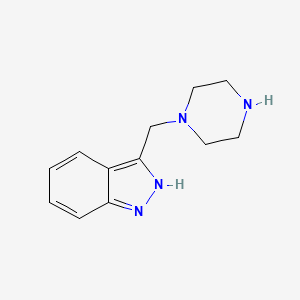
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a 2-chloro-4-fluorobenzyl group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole compound. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The triazole moiety can engage in cycloaddition reactions with other azides or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole ring or the benzyl group.
科学研究应用
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the 2-chloro-4-fluorobenzyl group but has a piperazine ring instead of a triazole ring.
1-(2-Chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound also contains the 2-chloro-4-fluorobenzyl group but is further substituted with a pyrazolylsulfonyl group.
Uniqueness
1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the 2-chloro-4-fluorobenzyl group enhances its potential for diverse applications in research and industry.
属性
分子式 |
C9H8ClFN4 |
|---|---|
分子量 |
226.64 g/mol |
IUPAC 名称 |
1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI 键 |
FNHOWPWJXZNMEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13624977.png)






